molecular formula C7H9NO2 B1390952 (5-Methoxypyridin-3-yl)methanol CAS No. 937202-11-4

(5-Methoxypyridin-3-yl)methanol

Cat. No.: B1390952
CAS No.: 937202-11-4
M. Wt: 139.15 g/mol
InChI Key: VKRWRIKWXFAPEL-UHFFFAOYSA-N
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Description

(5-Methoxypyridin-3-yl)methanol is a heterocyclic compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol It is a derivative of pyridine, featuring a methoxy group at the 5-position and a hydroxymethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxypyridin-3-yl)methanol typically involves the reaction of 5-methoxypyridine with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the hydroxymethyl group to the pyridine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like methanol or ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Methoxypyridin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine or chlorine) or nucleophiles (e.g., amines or thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products include 5-methoxypyridine-3-carboxaldehyde and 5-methoxypyridine-3-carboxylic acid.

    Reduction: The major product is 5-methoxypyridine-3-methanol.

    Substitution: The products depend on the substituent introduced, such as 5-chloropyridin-3-yl)methanol or 5-aminopyridin-3-yl)methanol.

Scientific Research Applications

(5-Methoxypyridin-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Methoxypyridin-3-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The methoxy and hydroxymethyl groups may play a role in its binding affinity and activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    (5-Hydroxypyridin-3-yl)methanol: Similar structure but with a hydroxyl group instead of a methoxy group.

    (5-Methylpyridin-3-yl)methanol: Similar structure but with a methyl group instead of a methoxy group.

    (5-Ethoxypyridin-3-yl)methanol: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

(5-Methoxypyridin-3-yl)methanol is unique due to the presence of both a methoxy group and a hydroxymethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications .

Properties

IUPAC Name

(5-methoxypyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-10-7-2-6(5-9)3-8-4-7/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRWRIKWXFAPEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670121
Record name (5-Methoxypyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937202-11-4
Record name (5-Methoxypyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-methoxypyridin-3-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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